molecular formula C19H20ClNO2 B11175721 2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one

Cat. No.: B11175721
M. Wt: 329.8 g/mol
InChI Key: BSIGWBFMVXIENH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one is a complex organic compound with a unique structure that combines a chlorophenoxy group, a dihydroisoquinoline moiety, and a methylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

    Synthesis of the Dihydroisoquinoline Moiety: The dihydroisoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Coupling of Intermediates: The chlorophenoxy intermediate is then coupled with the dihydroisoquinoline moiety under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C19H20ClNO2/c1-19(2,23-17-9-7-16(20)8-10-17)18(22)21-12-11-14-5-3-4-6-15(14)13-21/h3-10H,11-13H2,1-2H3

InChI Key

BSIGWBFMVXIENH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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